molecular formula C22H20ClN3O2S B2705622 N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-35-2

N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2705622
CAS RN: 898452-35-2
M. Wt: 425.93
InChI Key: RQTSEBJXMJJJES-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CITO, is a synthetic compound that has recently gained attention in the scientific community due to its potential as a pharmacological tool. CITO is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Analysis

The development of synthetic methodologies for oxalamides and related compounds provides a foundation for exploring the biological activities of N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides showcases an efficient synthetic route, potentially applicable to the synthesis of related compounds (Mamedov et al., 2016).

Biological Activities and Applications

Research into compounds with similar structural features to N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide reveals potential biological activities that could inform future applications:

  • Antimicrobial Agents : Synthesis and evaluation of novel compounds for antimicrobial activities is a critical area of research. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities, suggesting the potential of N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in similar applications (Debnath & Ganguly, 2015).

  • Cancer Immunotherapy : Unique sulfur-aromatic interactions contribute to the binding of potent imidazothiazole indoleamine 2,3-dioxygenase inhibitors, a class of compounds speculated to be useful in cancer immunotherapy. This highlights the potential of structurally related compounds like N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in contributing to new therapeutic approaches (Peng et al., 2020).

  • Photochromic Properties : The study of thermally irreversible photochromic systems, including 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, provides insights into the development of materials with reversible photocyclization properties. Such research may inform the design of photochromic compounds based on N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide for applications in optical storage or photo-switching devices (Uchida et al., 1990).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c23-16-6-3-7-17(13-16)25-22(28)21(27)24-14-19(20-9-4-12-29-20)26-11-10-15-5-1-2-8-18(15)26/h1-9,12-13,19H,10-11,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTSEBJXMJJJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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